

Toxicity and safety data for (1H-indol-3-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (1*H*-indol-3-yl)methanamine hydrochloride

Cat. No.: B1393279

[Get Quote](#)

An In-depth Technical Guide to the Toxicity and Safety of **(1H-indol-3-yl)methanamine Hydrochloride**

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Foreword: Navigating the Data Landscape for a Niche Compound

In the field of drug discovery and chemical research, we often encounter compounds with significant potential but incomplete toxicological profiles. **(1H-indol-3-yl)methanamine hydrochloride** is one such molecule. While structurally related to well-studied tryptamines, comprehensive safety data for this specific chemical entity is sparse. This guide is structured to provide a robust safety and toxicity assessment by integrating the available data, leveraging information from close structural analogues, and grounding our recommendations in established toxicological principles and standardized protocols. Our approach is not to simply present a data sheet, but to equip you with the scientific rationale needed to conduct a thorough risk assessment and ensure safe handling in a research environment.

Compound Identification and Profile

A precise understanding of the molecule's identity is the foundation of any safety assessment. It is critical to distinguish **(1H-indol-3-yl)methanamine hydrochloride** from its close, and more extensively studied, analogue, Tryptamine hydrochloride.

- Chemical Name: **(1H-indol-3-yl)methanamine hydrochloride**
- Synonyms: 3-(Aminomethyl)indole hydrochloride
- CAS Number: 1266692-14-1[\[1\]](#)
- Molecular Formula: C₉H₁₁ClN₂
- Molecular Weight: 182.65 g/mol

Structural Analogue Comparison:

The primary analogue referenced in this guide is Tryptamine hydrochloride (CAS: 343-94-2), also known as 2-(1H-indol-3-yl)ethanamine hydrochloride.[\[2\]](#) The key structural difference is the length of the alkylamine side chain—tryptamine possesses an ethylamine chain, whereas the subject compound has a methanamine chain. While toxicological properties cannot be directly extrapolated, the data for Tryptamine hydrochloride provides the most relevant starting point for a hazard assessment in the absence of specific data. We will also reference data for the free base, (1H-indol-3-yl)methanamine (CAS: 22259-53-6), where applicable.[\[3\]](#)

Preclinical Toxicological Profile

The following profile is a synthesis of data from available Safety Data Sheets (SDS) for analogues and hazard classifications for the free base. The toxicological properties of **(1H-indol-3-yl)methanamine hydrochloride** itself have not been fully investigated.[\[4\]](#)[\[5\]](#)

Acute Toxicity

Based on classifications for its structural analogue, Tryptamine hydrochloride, the compound is considered hazardous upon acute exposure.[\[4\]](#)[\[6\]](#) The free base, (1H-indol-3-yl)methanamine, has been classified as potentially more toxic.[\[3\]](#)

Endpoint	Classification (based on Tryptamine HCl)	GHS Hazard Statement	Source
Oral	Category 4	H302: Harmful if swallowed	[4] [6]
Dermal	Category 4	H312: Harmful in contact with skin	[4]
Inhalation (Dusts/Mists)	Category 4	H332: Harmful if inhaled	[4]

Note: GHS classifications for the free base, (1H-indol-3-yl)methanamine, also include "Acute Toxicity 3 (Oral)" with the statement H301: Toxic if swallowed, suggesting a higher degree of oral toxicity may be possible.[\[3\]](#)[\[7\]](#)

Limited quantitative data exists for the analogue Tryptamine:

- Intraperitoneal (mouse) LD50: 197 mg/kg[\[8\]](#)
- Subcutaneous (mouse) LD50: 504 mg/kg[\[8\]](#)

Irritation and Corrosivity

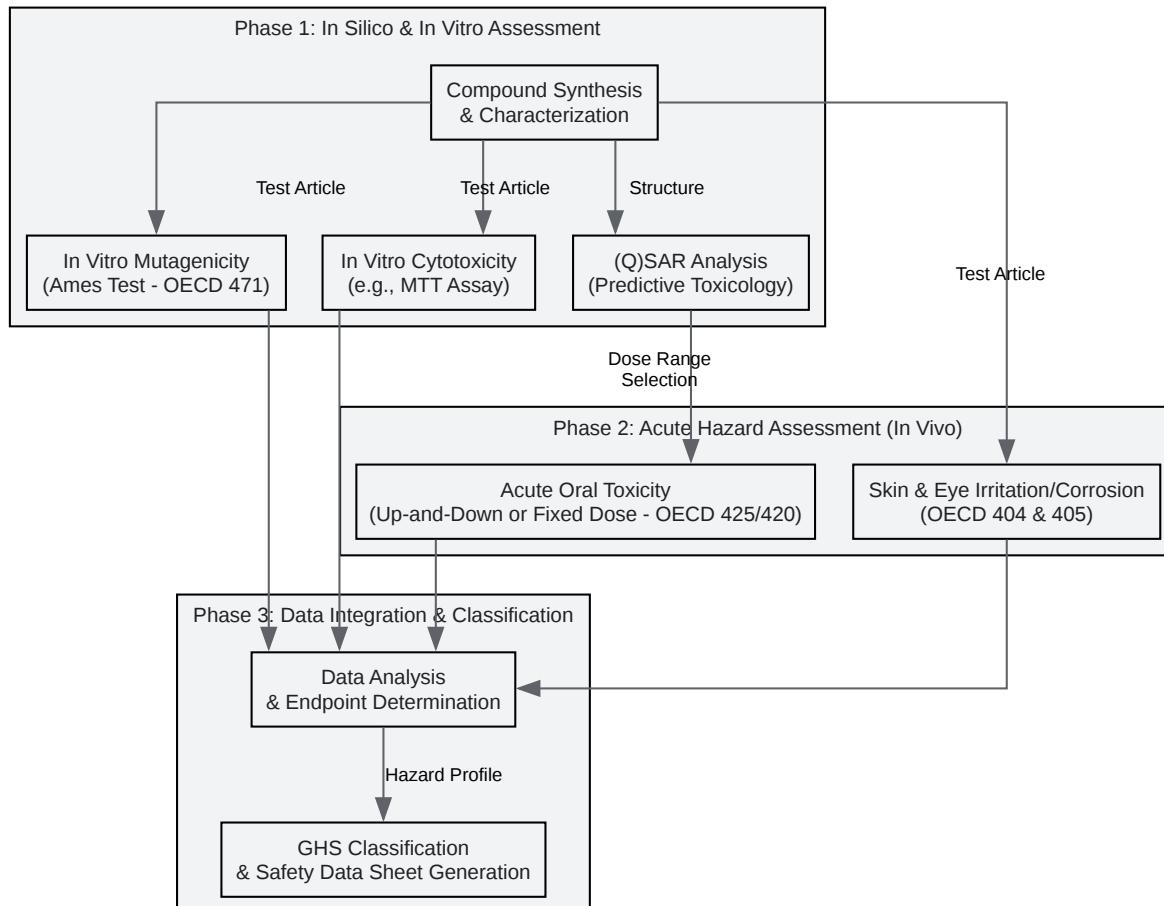
The compound is expected to be a significant irritant to the skin, eyes, and respiratory system.
[\[4\]](#)

Endpoint	Classification (based on Tryptamine HCl)	GHS Hazard Statement	Source
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation	[4] [6]
Serious Eye Damage/Irritation	Category 2	H319: Causes serious eye irritation	[4] [6]
Specific Target Organ Toxicity (Single Exposure)	Category 3	H335: May cause respiratory irritation	[4] [6]

Note: GHS classifications for the free base, (1H-indol-3-yl)methanamine, also include "Skin Corrosion/Irritation 1B" and "Serious Eye Damage 1" with statements H314: Causes severe skin burns and eye damage, and H318: Causes serious eye damage.^[3] This indicates a potential for corrosive effects, a more severe hazard than irritation.

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There is a significant lack of data for these critical long-term endpoints.


- Mutagenic Effects: No information is available.^[4]
- Carcinogenicity: The analogue, Tryptamine hydrochloride, is not listed as a carcinogen by IARC, NTP, ACGIH, or OSHA.^{[4][9]}
- Reproductive/Developmental Effects: No information is available.^[4]

The absence of data necessitates a conservative approach, treating the compound as potentially hazardous for these endpoints until proven otherwise through appropriate assays.

Experimental Protocols for Toxicological Assessment

To address the existing data gaps, a structured toxicological evaluation is required. The following outlines the causality and methodology behind key assays relevant to the identified hazards.

Workflow for Initial Toxicological Characterization

[Click to download full resolution via product page](#)

Caption: A streamlined workflow for initial toxicological assessment.

Protocol: Acute Oral Toxicity Assessment (OECD Guideline 420: Fixed Dose Procedure)

Rationale: This method is chosen to assess the acute oral toxicity and estimate an LD50 value. It uses a limited number of animals and complies with ethical review standards. The fixed dose procedure helps classify the substance into a specific GHS toxicity category.

Methodology:

- Animal Selection: Use a single sex of healthy, young adult rodents (typically female rats).
- Acclimatization: Acclimatize animals to laboratory conditions for at least 5 days.
- Dosing:
 - Administer the test substance in a single dose by gavage using a stomach tube. The vehicle should be aqueous (e.g., water) if possible.
 - Start with a dose from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight. The starting dose is selected based on any existing information (e.g., from in silico predictions or related compounds). Given the analogue data, a starting dose of 300 mg/kg would be a scientifically sound choice.
- Observation:
 - Observe animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior), and body weight changes.
 - Intensive observation is required for the first few hours post-dosing and at least once daily for 14 days.
- Endpoint Determination:
 - If no mortality occurs at the starting dose, the test is complete, and the substance is classified according to the dose level.
 - If mortality occurs, the test is repeated at a lower fixed dose level.
- Pathology: Perform a gross necropsy on all animals at the end of the observation period.

Protocol: In Vitro Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)

Rationale: This is the standard initial screening test for identifying substances that can cause gene mutations. It is a cost-effective and rapid assay that uses several strains of *Salmonella*

typhimurium and Escherichia coli to detect point mutations.

Methodology:

- Strain Selection: Use at least five strains of bacteria, including four strains of *S. typhimurium* (e.g., TA98, TA100, TA1535, TA1537) and one strain of *E. coli* (e.g., WP2 uvrA) or *S. typhimurium* (TA102).
- Metabolic Activation: Conduct the test both with and without an exogenous metabolic activation system (e.g., a post-mitochondrial fraction, S9, prepared from the livers of rodents treated with an enzyme-inducing agent like Aroclor 1254 or a combination of phenobarbital and β -naphthoflavone). This is crucial because many compounds only become mutagenic after being metabolized.
- Assay Procedure (Plate Incorporation Method):
 - Prepare a mixture of the bacterial tester strain, the test substance at several concentrations, and (if required) the S9 mix.
 - Add this mixture to an overlay agar.
 - Pour the overlay agar onto a minimal glucose agar plate.
 - Incubate the plates at 37°C for 48-72 hours.
- Data Collection: Count the number of revertant colonies (colonies that have mutated back to a state where they can synthesize an essential amino acid) on each plate.
- Endpoint Evaluation: A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations over the negative control.

Human Safety and Risk Assessment

All laboratory work with **(1H-indol-3-yl)methanamine hydrochloride** must be conducted with the assumption that the compound is hazardous.

Hazard Control and Personal Protective Equipment (PPE)

- Engineering Controls: Handle the compound in a certified chemical fume hood to prevent inhalation of dust. Ensure an eyewash station and safety shower are readily accessible.[4][10]
- Personal Protective Equipment:
 - Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[4]
 - Skin Protection: Wear a lab coat and compatible protective gloves (e.g., nitrile). Gloves must be inspected before use and changed immediately if contaminated.[11]
 - Respiratory Protection: If there is a risk of dust generation outside of a fume hood, use a NIOSH-approved respirator with a particulate filter (e.g., N95).[12]

Handling and Storage

- Safe Handling: Avoid all personal contact, including inhalation and ingestion.[8] Do not eat, drink, or smoke in areas where the chemical is handled.[4] Wash hands thoroughly after handling.[13] Avoid dust formation.[6]
- Storage: Store in a cool, dry, and well-ventilated place.[4] Keep the container tightly closed and store locked up.[4]
- Incompatible Materials: Strong oxidizing agents.[4]

First Aid and Emergency Procedures

Immediate medical attention is advised in case of significant exposure.

- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][8]
- Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs or persists.[4][8]

- Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, provide artificial respiration. Call a poison center or physician if you feel unwell.[4][6]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or physician immediately.[6][8]

Conclusion

(1H-indol-3-yl)methanamine hydrochloride is a compound for which a complete toxicological profile is not yet established. Based on data from close structural analogues, it should be handled as a substance that is harmful if swallowed, inhaled, or in contact with skin, and as a potent irritant to the skin, eyes, and respiratory system. The potential for more severe hazards, such as corrosivity or acute toxicity, cannot be ruled out. Data regarding genotoxicity, carcinogenicity, and reproductive toxicity are absent, mandating a highly cautious approach. Adherence to stringent engineering controls, consistent use of appropriate personal protective equipment, and established safe laboratory practices are essential to mitigate the risks associated with handling this compound. Further investigation using standardized toxicological protocols is strongly recommended to fully characterize its safety profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (1H-Indol-3-yl)methanamine hydrochloride | 1266692-14-1 [amp.chemicalbook.com]
- 2. Tryptamine hydrochloride | C10H13ClN2 | CID 67652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1H-Indol-3-Ylmethanamine | C9H10N2 | CID 472107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]

- 6. fishersci.ca [fishersci.ca]
- 7. (1H-Indol-3-yl)methanamine | Sigma-Aldrich [sigmaaldrich.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. 色胺 盐酸盐 99% | Sigma-Aldrich [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Toxicity and safety data for (1H-indol-3-yl)methanamine hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1393279#toxicity-and-safety-data-for-1h-indol-3-yl-methanamine-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com